molecular formula C17H14N2O B5295795 2-(4-methoxyphenyl)dipyrrolo[1,2-a:2',1'-c]pyrazine

2-(4-methoxyphenyl)dipyrrolo[1,2-a:2',1'-c]pyrazine

Cat. No. B5295795
M. Wt: 262.30 g/mol
InChI Key: ZZFFJSDEPZPAGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenyl)dipyrrolo[1,2-a:2',1'-c]pyrazine, also known as MPDP, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 2-(4-methoxyphenyl)dipyrrolo[1,2-a:2',1'-c]pyrazine is not yet fully understood. However, scientific research has suggested that 2-(4-methoxyphenyl)dipyrrolo[1,2-a:2',1'-c]pyrazine may act as an electron acceptor and donor, allowing it to facilitate charge transfer in organic electronic devices.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)dipyrrolo[1,2-a:2',1'-c]pyrazine has not been extensively studied for its biochemical and physiological effects. However, studies have shown that 2-(4-methoxyphenyl)dipyrrolo[1,2-a:2',1'-c]pyrazine is non-toxic and does not exhibit any significant adverse effects on living cells.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 2-(4-methoxyphenyl)dipyrrolo[1,2-a:2',1'-c]pyrazine is its excellent solubility in various solvents, making it easy to work with in laboratory experiments. However, one of the limitations of 2-(4-methoxyphenyl)dipyrrolo[1,2-a:2',1'-c]pyrazine is its high cost, which may limit its widespread use in scientific research.

Future Directions

There are several future directions for 2-(4-methoxyphenyl)dipyrrolo[1,2-a:2',1'-c]pyrazine research. One of the significant areas of research is the development of new synthetic methods for 2-(4-methoxyphenyl)dipyrrolo[1,2-a:2',1'-c]pyrazine. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-methoxyphenyl)dipyrrolo[1,2-a:2',1'-c]pyrazine and its potential applications in various fields such as organic electronics and materials science. Finally, research is needed to explore the potential use of 2-(4-methoxyphenyl)dipyrrolo[1,2-a:2',1'-c]pyrazine in other fields such as drug discovery and biotechnology.
Conclusion:
In conclusion, 2-(4-methoxyphenyl)dipyrrolo[1,2-a:2',1'-c]pyrazine is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. While further research is needed to fully understand its mechanism of action and potential applications, 2-(4-methoxyphenyl)dipyrrolo[1,2-a:2',1'-c]pyrazine has already shown great promise in the field of organic electronics and materials science.

Synthesis Methods

The synthesis of 2-(4-methoxyphenyl)dipyrrolo[1,2-a:2',1'-c]pyrazine involves the reaction of 4-methoxyphenyl hydrazine with 2,3-pyrazinedicarboxylic anhydride. This reaction results in the formation of 2-(4-methoxyphenyl)dipyrrolo[1,2-a:2',1'-c]pyrazine, which can be further purified through various methods such as column chromatography and recrystallization.

Scientific Research Applications

2-(4-methoxyphenyl)dipyrrolo[1,2-a:2',1'-c]pyrazine has been extensively studied for its potential applications in various fields. One of the significant applications of 2-(4-methoxyphenyl)dipyrrolo[1,2-a:2',1'-c]pyrazine is in the field of organic electronics. 2-(4-methoxyphenyl)dipyrrolo[1,2-a:2',1'-c]pyrazine has been shown to exhibit excellent charge transport properties, making it a promising candidate for use in organic electronic devices such as transistors and solar cells.

properties

IUPAC Name

4-(4-methoxyphenyl)-6,9-diazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O/c1-20-15-6-4-13(5-7-15)14-11-17-16-3-2-8-18(16)9-10-19(17)12-14/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZFFJSDEPZPAGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C=CN4C=CC=C4C3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)dipyrrolo[1,2-a:2',1'-c]pyrazine

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